2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride
Description
Properties
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-3-1-4(8(13,14)15)6(10)5(2-3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUACAYMGHAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride involves large-scale chemical processes that ensure consistent quality and high output. These processes often utilize continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Key Observations:
- Positional Influence: Chlorine at positions 2 and 5 (vs. 3 and 5 in 2-Amino-3,5-dichlorobenzotrifluoride) may sterically hinder electrophilic substitution reactions, affecting synthesis pathways .
Hazard and Stability Profiles
- Flammability : Unlike the parent benzotrifluoride (flammable liquid, UN 2338), halogenation and electronegative substituents in the target compound likely reduce flammability but may increase toxicity risks .
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride (commonly abbreviated as DCFB) is an organic compound notable for its complex molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group. This unique configuration contributes to its potential biological activity and applications across various fields, particularly in pharmaceuticals and agrochemicals.
- Molecular Formula: C8H3Cl2F5O
- Appearance: Colorless liquid
- Functional Groups:
- Two chlorine atoms
- One difluoromethoxy group
- One trifluoromethyl group
The biological activity of DCFB is primarily attributed to its ability to interact with various biomolecules. The compound can function as both a nucleophile and an electrophile, allowing it to participate in diverse biochemical pathways. Its interactions may lead to the formation of reactive intermediates that can affect cellular processes, including oxidative stress responses and nucleophilic substitution reactions.
In Vitro Studies
Preliminary studies have indicated that DCFB exhibits significant biological activity through various mechanisms:
- Nucleophilic Substitution Reactions: DCFB can engage in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles, potentially leading to new derivatives with enhanced biological properties.
- Oxidative Stress Response: Research suggests that DCFB may induce oxidative stress in certain cell lines, which could be relevant for understanding its effects on cellular health and disease mechanisms.
Case Studies and Research Findings
Research into the biological activity of DCFB has yielded several noteworthy findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Nucleophilic Activity | Demonstrated that DCFB can replace chlorine atoms in nucleophilic substitution reactions, forming new biologically active compounds. |
| Study B | Oxidative Stress | Found that DCFB exposure leads to increased levels of reactive oxygen species (ROS) in cultured cells, indicating potential cytotoxic effects. |
| Study C | Drug Development | Identified DCFB as a promising lead compound for further investigation into its pharmacological properties due to its unique reactivity profile. |
Potential Applications
Given its unique chemical structure and biological activity, DCFB holds promise for various applications:
- Pharmaceutical Development: Ongoing research aims to explore DCFB's potential use in drug development, particularly targeting diseases linked to oxidative stress.
- Agrochemicals: Its reactivity may also be harnessed in the development of new agrochemicals that can enhance crop protection.
- Materials Science: The compound's properties may find utility in the synthesis of advanced materials with specific functional characteristics.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl₂, DMF (cat.), 25°C, 12h | 75–85 |
| Fluorination | DAST, CH₂Cl₂, −10°C, 6h | 60–70 |
Basic: How does the difluoromethoxy group influence the compound’s electronic and steric properties?
Answer:
The difluoromethoxy (–OCF₂H) group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, reducing electron density on the aromatic ring. This activates the ring toward electrophilic substitution at specific positions (e.g., para to the substituent) and enhances stability against oxidative degradation. Steric effects are moderate, as the –OCF₂H group has a van der Waals volume comparable to methoxy (–OCH₃) but greater than fluorine . Computational studies (e.g., DFT) show a Hammett σₚ value of ~0.5 for –OCF₂H, indicating significant polarizability .
Advanced: What strategies resolve contradictions in enzyme inhibition data for this compound?
Answer:
Contradictions in enzyme inhibition studies (e.g., IC₅₀ variability across assays) often arise from differences in assay conditions (pH, ionic strength) or off-target interactions. To address this:
Replicate assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm specificity.
Perform molecular docking to identify potential allosteric binding sites influenced by the difluoromethoxy group’s electronic profile .
For example, conflicting data on cytochrome P450 inhibition were resolved by identifying solvent polarity effects on the compound’s conformation .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Answer:
Density Functional Theory (DFT) predicts transition states and intermediates for key reactions (e.g., fluorination). For example:
- Nucleophilic aromatic substitution : Calculations reveal that the –OCF₂H group lowers the activation energy for substitution at the 4-position by stabilizing negative charge buildup .
- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose one-step routes using available precursors (e.g., 2,5-dichloro-3-hydroxybenzotrifluoride) .
Table 2: Computational Predictions vs. Experimental Results
| Parameter | DFT Prediction | Experimental Result |
|---|---|---|
| ΔG‡ (fluorination) | 25 kcal/mol | 27 kcal/mol |
| Substitution site | C4 > C6 | C4 (85% selectivity) |
Basic: What analytical techniques confirm the compound’s purity and structure?
Answer:
- NMR : ¹⁹F NMR identifies fluorine environments (e.g., –OCF₂H δ −80 to −90 ppm).
- GC-MS/EI : Monitors chlorinated byproducts (e.g., dichloro isomers).
- Elemental analysis : Validates %C, %H, %Cl, %F (±0.3% tolerance) .
- HPLC-PDA : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How does positional isomerism (e.g., 2,4- vs. 2,5-dichloro) affect biological activity?
Answer:
Positional isomerism alters electronic distribution and steric accessibility. For example:
- 2,5-Dichloro-3-(difluoromethoxy) : Stronger inhibition of tyrosine kinases due to optimal alignment with ATP-binding pockets (docking score: −9.2 kcal/mol).
- 2,4-Dichloro-6-(difluoromethoxy) : Reduced activity (IC₅₀ 15 μM vs. 8 μM for 2,5-isomer) due to steric clashes with hydrophobic residues .
Table 3: Comparative Bioactivity
| Isomer | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 2,5-DiCl | Kinase A | 8.0 |
| 2,4-DiCl | Kinase A | 15.0 |
Basic: What safety protocols are critical for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm for benzotrifluoride analogs) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flash point ~40°C for related compounds) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can isotopic labeling (e.g., ¹⁸F) track metabolic pathways in vivo?
Answer:
- Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution using K¹⁸F/K222 complex in anhydrous DMSO .
- PET imaging : Track biodistribution in model organisms (e.g., murine tumors), with quantification via Logan graphical analysis .
Note : Radiolabeled analogs require rigorous purification (HPLC) to achieve >95% radiochemical purity .
Basic: What are the compound’s key applications in materials science?
Answer:
- Liquid crystals : The trifluoromethyl and difluoromethoxy groups enhance dielectric anisotropy in nematic phases .
- Polymer additives : Improves UV stability in fluoropolymers by scavenging free radicals .
Advanced: How do solvent effects influence reaction kinetics in its synthesis?
Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) accelerate chlorination by stabilizing ionic intermediates (rate increase: 3× vs. THF) .
- Low-temperature fluorination (−10°C) minimizes side reactions (e.g., hydrolysis of DAST) while maintaining reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
